molecular formula C17H15FN2O3S2 B2696661 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 886930-61-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2696661
CAS No.: 886930-61-6
M. Wt: 378.44
InChI Key: CYMHREYAEBEZIV-UHFFFAOYSA-N
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Description

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in pharmaceutical chemistry . The compound also features a sulfonyl group attached to a fluorophenyl group, which could potentially contribute to its biological activity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely features a central benzo[d]thiazole ring substituted with methyl groups at the 5 and 6 positions. This is likely connected via a nitrogen atom to an acetamide group, and via a sulfur atom to a sulfonyl group, which is in turn connected to a 4-fluorophenyl group .


Chemical Reactions Analysis

As for its reactivity, the presence of the amide and sulfonyl groups could make this compound a participant in various organic reactions. The benzo[d]thiazole ring might also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Metabolic Stability in Drug Development

  • Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors : Compounds similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR. These studies focus on improving metabolic stability by modifying the heterocyclic structures (Stec et al., 2011).

Anticancer Research

  • Cytotoxic Activity : Certain sulfonamide derivatives, including structures related to the compound , have been evaluated for their cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
  • Anticancer Activities of Thiazole Derivatives : Compounds structurally similar have been synthesized and tested for their anticancer activities, demonstrating significant efficacy against various cancer types, especially melanoma (Duran & Demirayak, 2012).

Antimicrobial Applications

  • Antimicrobial Agents : Research has been conducted on heterocyclic compounds incorporating sulfamoyl moieties, like the one , for their potential as antimicrobial agents. These studies have revealed promising results against various bacterial and fungal strains (Darwish et al., 2014).

Herbicide and Pesticide Development

  • Herbicide and Pesticide Activity : Similar compounds have been synthesized and evaluated for their potential as herbicides and pesticides, focusing on specific structural modifications to enhance efficacy (Ren et al., 2000).

Radiopharmaceutical Research

  • Radioligand Imaging : Research has been done on the synthesis of radioligands closely related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide for PET imaging applications. This includes the development of specific ligands for the translocator protein (Dollé et al., 2008).

Neuroprotective Research

  • Excitotoxicity in Neurons : Studies have been conducted on related compounds for their potential neuroprotective effects, specifically in the context of excitotoxicity in hippocampal neurons (Lu & Mattson, 2001).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-10-7-14-15(8-11(10)2)24-17(19-14)20-16(21)9-25(22,23)13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMHREYAEBEZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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